N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
“N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a chemical compound. Its exact properties and applications are not available in the current literature .
Molecular Structure Analysis
The molecular structure of “this compound” is not available in the current literature .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the current literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the current literature .
Scientific Research Applications
Novel Kinase Inhibitors
Research on structurally similar compounds includes the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors demonstrate potent activity against specific cancer cells and have been advanced into clinical trials due to their promising preclinical safety profiles (Schroeder et al., 2009). This suggests that derivatives like "N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide" could potentially be explored for their efficacy in oncology, specifically targeting kinase pathways.
Imaging and Diagnostic Applications
Another area of interest is the synthesis and evaluation of novel radioligands for imaging applications, such as those targeting peripheral benzodiazepine receptors. These are explored for noninvasive assessment of pathological conditions using imaging techniques like PET (Matarrese et al., 2001). Compounds with a similar pharmacophore to "this compound" might serve as novel imaging agents, providing insights into their potential role in diagnostic imaging.
Neuropsychopharmacology Insights
The compound has relevance in neuropsychopharmacology research, as shown by studies exploring the role of orexin receptor mechanisms on compulsive food consumption and binge eating disorders (Piccoli et al., 2012). Investigating compounds like "this compound" could uncover new therapeutic targets or mechanisms for treating such disorders.
Material Science and Fluorescence Studies
Research into carbon dots with high fluorescence quantum yield suggests that structurally similar compounds could be explored for their fluorescence properties, contributing to advancements in material science and applications like sensing, imaging, and optoelectronics (Shi et al., 2016).
Antimicrobial and Antipathogenic Research
The synthesis and characterization of new thiourea derivatives show significant antimicrobial and antipathogenic activity, particularly against strains known for biofilm growth, suggesting that similar compounds could be valuable in the development of novel antimicrobial agents (Limban et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which affects its efficacy and safety.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information about this compound, it’s difficult to discuss these influences .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYVSNFSGJFTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.